molecular formula C7H11N2OP B2418658 (4-Aminopyridin-2-yl)dimethylphosphine oxide CAS No. 2309447-77-4

(4-Aminopyridin-2-yl)dimethylphosphine oxide

Cat. No.: B2418658
CAS No.: 2309447-77-4
M. Wt: 170.152
InChI Key: FORKOGBXPJAAEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopyridin-2-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H11N2OP and a molecular weight of 170.15 g/mol . It is characterized by the presence of an aminopyridine moiety and a dimethylphosphine oxide group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the reaction of 4-aminopyridine with dimethylphosphine oxide under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines .

Scientific Research Applications

(4-Aminopyridin-2-yl)dimethylphosphine oxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets and pathways. The aminopyridine moiety can interact with enzymes and receptors, modulating their activity. The dimethylphosphine oxide group can participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (5-Aminopyridin-2-yl)dimethylphosphine oxide
  • (6-Aminopyridin-2-yl)dimethylphosphine oxide
  • (3-Aminopyridin-2-yl)dimethylphosphine oxide

Uniqueness

(4-Aminopyridin-2-yl)dimethylphosphine oxide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and reaction profiles .

Properties

IUPAC Name

2-dimethylphosphorylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-6(8)3-4-9-7/h3-5H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORKOGBXPJAAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.